



Application of gamma-mangostin in studying angiogenesis inhibition

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Compound of Interest		
Compound Name:	Gamma-mangostin	
Cat. No.:	B022920	Get Quote

Application Notes: y-Mangostin as an Inhibitor of Angiogenesis

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and pathological conditions, most notably tumor growth and metastasis.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of this process.[3][4] Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. **Gamma-mangostin** (γ -mangostin), a naturally occurring xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.), has demonstrated potential as an anti-cancer and anti-angiogenic agent.[5][6] These application notes provide a summary of the current understanding of γ -mangostin's role in angiogenesis inhibition, its mechanism of action, and detailed protocols for its study.

Mechanism of Action

Gamma-mangostin exerts its anti-angiogenic effects by targeting key signaling pathways within endothelial cells. While research into γ -mangostin is less extensive than its counterpart, α -mangostin, studies indicate it effectively inhibits angiogenesis in vitro.[5] The primary mechanism involves the disruption of the VEGF receptor 2 (VEGFR-2) signaling cascade. Molecular docking studies predict that γ -mangostin can bind to VEGFR-2 with high affinity, suggesting a potential for direct inhibition.[7]

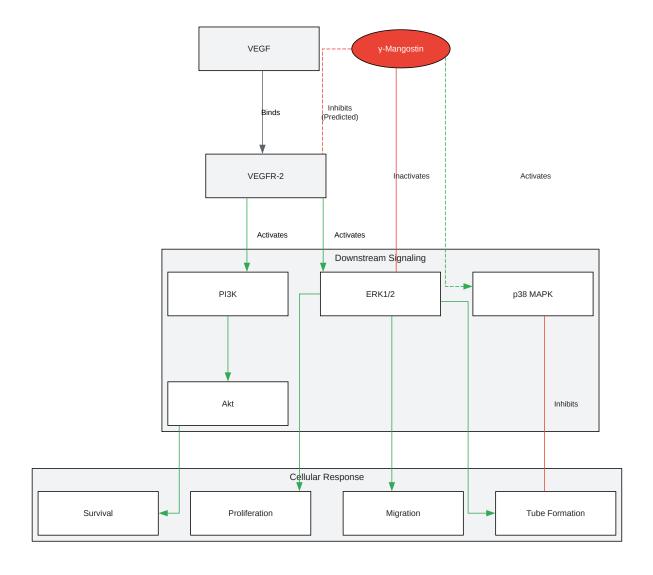


Methodological & Application

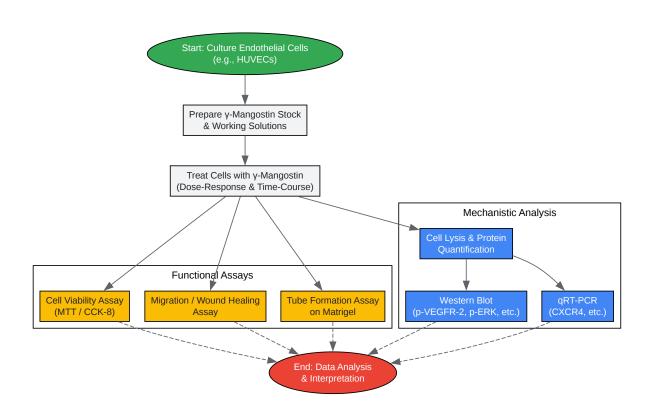
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Upon binding of VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, activating downstream pathways crucial for endothelial cell proliferation, migration, and survival, including the PI3K/Akt and MAPK/ERK pathways.[1][8][9] Both γ -mangostin and α -mangostin have been shown to inactivate the extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK pathway, while activating the stress-related p38 pathway in endothelial cells, thereby inhibiting tube formation.[5] Additionally, γ -mangostin has been found to downregulate the expression of genes associated with cell migration, such as C-X-C chemokine receptor type 4 (CXCR4).[10]









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